molecular formula C6H10N4O B590145 N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide CAS No. 151521-56-1

N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide

Cat. No.: B590145
CAS No.: 151521-56-1
M. Wt: 154.173
InChI Key: LGEBCBDHRLZUSC-UHFFFAOYSA-N
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Description

N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide
  • N-Hydroxy-N-(3-methyl-1H-pyrazol-4-yl)ethanimidamide
  • N-Hydroxy-N-(4-chloro-1H-pyrazol-3-yl)ethanimidamide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the hydroxyl and ethanimidamide groups also contributes to its distinct properties compared to other similar compounds .

Properties

CAS No.

151521-56-1

Molecular Formula

C6H10N4O

Molecular Weight

154.173

IUPAC Name

N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide

InChI

InChI=1S/C6H10N4O/c1-4-3-8-9-6(4)10(11)5(2)7/h3,7,11H,1-2H3,(H,8,9)

InChI Key

LGEBCBDHRLZUSC-UHFFFAOYSA-N

SMILES

CC1=C(NN=C1)N(C(=N)C)O

Synonyms

Ethanimidamide, N-hydroxy-N-(4-methyl-1H-pyrazol-3-yl)-

Origin of Product

United States

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